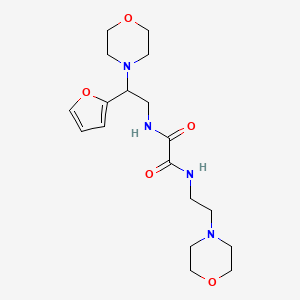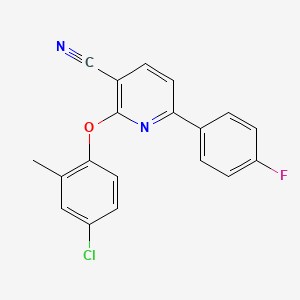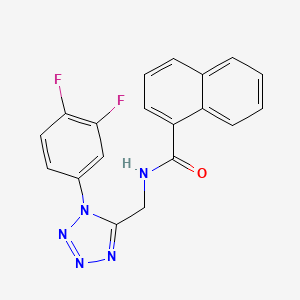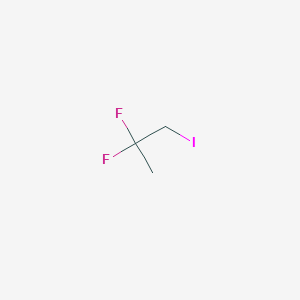
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide, also known as FMOX, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide involves the selective binding to G-quadruplex DNA structures. The binding of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide to G-quadruplex DNA structures results in the stabilization of the structure, leading to the inhibition of DNA replication and transcription. This mechanism has been shown to be selective for G-quadruplex DNA structures and does not affect other DNA structures.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have minimal toxicity and does not affect the viability of cells in vitro. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to be stable in biological fluids, making it a promising candidate for in vivo studies. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to selectively bind to G-quadruplex DNA structures in live cells, making it a useful tool for the study of G-quadruplex DNA structures in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments include its high selectivity for G-quadruplex DNA structures, its stability in biological fluids, and its low toxicity. The limitations of using N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide include the need for further optimization of its synthesis method to improve yields and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
For the study of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide include the development of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide-based anticancer drugs, the optimization of its synthesis method, and the study of its pharmacokinetics and pharmacodynamics in vivo. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide can also be used as a tool for the study of G-quadruplex DNA structures in biological systems, which can lead to the discovery of new therapeutic targets for the treatment of various diseases.
Conclusion
In conclusion, N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a promising compound that has gained attention in the scientific community due to its potential application in various fields. The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is relatively simple and cost-effective, and it has been shown to selectively bind to G-quadruplex DNA structures, making it a promising candidate for the development of anticancer drugs. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide in vivo and to optimize its synthesis method.
Synthesemethoden
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide involves the reaction of furfurylamine and oxalyl chloride in the presence of morpholine. The resulting compound is then reacted with morpholine and acetic anhydride to obtain N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide. This method has been optimized to produce high yields of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been extensively studied for its potential application in various fields such as drug discovery, chemical biology, and bioimaging. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to selectively bind to G-quadruplex DNA structures, which are involved in the regulation of gene expression, making it a promising candidate for the development of anticancer drugs. N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide has also been used as a fluorescent probe for the detection of G-quadruplex DNA structures in live cells.
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c23-17(19-3-4-21-5-10-25-11-6-21)18(24)20-14-15(16-2-1-9-27-16)22-7-12-26-13-8-22/h1-2,9,15H,3-8,10-14H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDWUWINLEUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2851038.png)

![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)

![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2851049.png)


![Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)

![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)